molecular formula C₅₃H₆₆N₄O₂₀ B1161114 8'-epi Vinorelbine Ditartrate

8'-epi Vinorelbine Ditartrate

Cat. No.: B1161114
M. Wt: 1079.11
Attention: For research use only. Not for human or veterinary use.
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Description

8'-epi Vinorelbine Ditartrate is a semisynthetic vinca alkaloid derivative of significant interest in oncology and cell biology research. Its primary research value lies in its function as a potent antimitotic agent. The compound's mechanism of action is characterized by its specific binding to tubulin dimers, the building blocks of microtubules . This binding inhibits the polymerization process of tubulin, thereby disrupting the formation and dynamics of the mitotic spindle apparatus . The disruption of this critical cellular structure leads to the arrest of cell division at the metaphase stage of mitosis, ultimately inducing programmed cell death (apoptosis) in rapidly dividing cells . Researchers utilize this compound to investigate a broad spectrum of cellular processes dependent on microtubule function, including chromosome segregation and cell cycle progression . Its interaction with microtubule dynamics makes it a valuable tool for studying various cancer cell lines, particularly in the context of non-small cell lung cancer and advanced breast cancer, where the parent compound Vinorelbine has established efficacy . Furthermore, as a structural analog, this compound offers a unique chemical probe for exploring structure-activity relationships (SAR), helping scientists to elucidate how subtle stereochemical changes influence biological activity, binding affinity, and selectivity towards tubulin isoforms. This research is crucial for advancing the understanding of drug mechanisms and potentially overcoming resistance in cancer therapeutics.

Properties

Molecular Formula

C₅₃H₆₆N₄O₂₀

Molecular Weight

1079.11

Synonyms

(3aR,3a1R,4R,5S,5aR,10bR)-Methyl 4-Acetoxy-3a-ethyl-9-((2R,6R,8R)-4-ethyl-8-(methoxycarbonyl)-1,3,6,7,8,9-hexahydro-2,6-methanoazecino[4,3-b]indol-8-yl)-5-hydroxy-8-methoxy-6-methyl-3a,3a1,4,5,5a,6,11,12-octahydro-1H-indolizino[8,1-cd]carbazole-5-car

Origin of Product

United States

Scientific Research Applications

Pharmacological Properties

8'-epi Vinorelbine Ditartrate functions as a vinca alkaloid, similar to its parent compound Vinorelbine. It interferes with microtubule dynamics during mitosis, thereby inhibiting cell division and inducing apoptosis in cancer cells. The compound exhibits a high degree of lipophilicity, which enhances its cellular uptake, particularly in lung tissues where concentrations can be significantly higher than in plasma .

Clinical Applications

The primary applications of this compound include:

  • Non-Small Cell Lung Cancer (NSCLC) : It is primarily indicated for the treatment of advanced NSCLC, either as monotherapy or in combination with other chemotherapeutic agents such as cisplatin .
  • Breast Cancer : The compound is also used in treating metastatic breast cancer, often combined with other agents like epirubicin to enhance therapeutic efficacy .
  • Other Cancers : Emerging studies suggest potential applications in treating cervical cancer, uterine cancer, and head and neck squamous cell carcinoma due to its broad-spectrum antitumor activity .

Efficacy and Safety

Clinical studies have demonstrated that this compound maintains similar efficacy to Vinorelbine while potentially offering improved safety profiles. For instance, a study comparing oral versus intravenous formulations showed comparable response rates and tolerability among patients with metastatic breast cancer .

Table 1: Summary of Clinical Studies on this compound

Study TypePopulationTreatment RegimenResponse Rate (%)Main Toxicities
Phase II TrialMetastatic Breast CancerOral vs IV Vinorelbine + EpirubicinOral: 50.0; IV: 53.7Neutropenia, Fatigue
Randomized TrialAdvanced NSCLCVinorelbine + Cisplatin36% vs 20%Neutropenia
Combination StudyVarious Solid TumorsVinorelbine + Other ChemotherapeuticsUp to 77%Peripheral Neuropathy

Case Studies

  • Combination Therapy in NSCLC : A randomized study involving 415 patients indicated that the combination of vinorelbine with cisplatin resulted in a statistically superior response rate compared to cisplatin alone. The one-year survival rate was significantly higher in the combination arm (36% vs. 20%) demonstrating the effectiveness of this regimen .
  • Efficacy in Metastatic Breast Cancer : A clinical trial highlighted that both oral and intravenous forms of vinorelbine combined with epirubicin yielded objective response rates exceeding the pre-defined efficacy targets for first-line treatment .
  • Safety Profile Evaluation : Studies have shown that while vinorelbine's side effects include neutropenia and peripheral neuropathy, these are manageable and do not significantly compromise patient quality of life when monitored appropriately .

Comparison with Similar Compounds

Key Pharmacological and Clinical Data:

  • Approved Indications: Non-small cell lung cancer (NSCLC), advanced breast cancer, and metastatic gastroesophageal adenocarcinoma .
  • Dosage: 25–30 mg/m² weekly via intravenous infusion .
  • Efficacy: In a Phase II trial for metastatic gastroesophageal adenocarcinoma, median overall survival (OS) was 7.8 months, with progression-free survival (PFS) of 3.9 months .
  • Toxicity : Myelosuppression (neutropenia in 50% of patients), constipation, and mild neuropathy .
  • Pharmacokinetics : Triphasic elimination (half-lives: 2–45 hours), hepatic metabolism via CYP3A4, and excretion via feces (70%) and urine (15%) .

Vinorelbine ditartrate is formulated as a lyophilized powder (10 mg/mL) and stored at 2–8°C to maintain stability . Its ditartrate salt configuration (CAS: 125317-39-7) distinguishes it from the free base (CAS: 71486-22-1) and other tartrate salts, ensuring optimal solubility (107.9 mg/mL in water) .

Comparison with Similar Compounds

Vinflunine Ditartrate

A bi-fluorinated derivative of vinorelbine, vinflunine retains tubulin-targeting activity but exhibits distinct pharmacokinetic and toxicity profiles.

Parameter Vinorelbine Ditartrate Vinflunine Ditartrate
Mechanism Inhibits microtubule polymerization; IC₅₀ = 1.25 nM (HeLa cells) Binds weakly to tubulin, reducing neurotoxicity; IC₅₀ = 3.8 nM
Approved Indications NSCLC, breast cancer Advanced urothelial carcinoma (EMA-approved)
Dosage 25–30 mg/m² weekly 280–320 mg/m² every 21 days
Clinical Efficacy Median OS: 7.8 months (gastroesophageal) Median OS: 6.9 months vs. 4.6 months (BSC control)
Toxicity Neutropenia (Grade 3/4: 50%), constipation Anemia (20%), fatigue, alopecia
Solubility 107.9 mg/mL (water) Higher lipophilicity due to fluorination

Key Distinction: Vinflunine’s fluorination enhances tissue penetration and reduces neurotoxicity compared to vinorelbine, making it preferable for platinum-resistant urothelial cancers .

Vinblastine and Vincristine

Vinorelbine, vinblastine, and vincristine are all vinca alkaloids but differ in substitutions and clinical use.

Parameter Vinorelbine Ditartrate Vinblastine Vincristine
Structural Modification Semi-synthetic (C-ring deletion) Natural alkaloid Natural alkaloid (N-methyl removed)
Primary Use NSCLC, breast cancer Hodgkin’s lymphoma, testicular cancer Leukemias, lymphomas
Neurotoxicity Mild (peripheral neuropathy: 10%) Moderate Severe (dose-limiting)
Dosage 25–30 mg/m² weekly 6 mg/m² every 1–2 weeks 1.4 mg/m² weekly (max 2 mg)

Key Distinction: Vinorelbine’s structural modifications mitigate neurotoxicity, enabling higher dosing frequency compared to vincristine .

Nanoparticle Formulations

Vinorelbine ditartrate has been encapsulated in PLGA-chitosan nanoparticles to improve bioavailability. Key findings include:

  • Particle Size : 161.22 nm (vs. free drug) .
  • Entrapment Efficiency : 78.9% .
  • Drug Release : Sustained release >140 hours (vs. 24–48 hours for conventional formulations) .

In contrast, vinflunine lacks nanoparticle formulations in clinical use, highlighting vinorelbine’s adaptability to advanced drug delivery systems .

Preparation Methods

Semi-Synthetic Derivation from Catharanthine

Vinorelbine Ditartrate is synthesized via the coupling of catharanthine and vindoline intermediates, followed by tartaric acid salt formation. The 8'-epi variant arises from epimerization at the 8' position during this process. Key factors influencing epimerization include:

  • Reaction pH : Alkaline conditions during coupling promote stereochemical inversion. For instance, pH > 8.0 increases the likelihood of 8'-epi formation by destabilizing the desired configuration.

  • Temperature : Elevated temperatures (>40°C) during salt formation with tartaric acid accelerate epimerization, as noted in stability studies.

A representative synthesis pathway is outlined below:

Catharanthine+VindolineCu2+, pH 7.5-8.5Vinorelbine BaseL-Tartaric AcidVinorelbine Ditartrate+8’-epi Byproduct[1][2]\text{Catharanthine} + \text{Vindoline} \xrightarrow{\text{Cu}^{2+}\text{, pH 7.5-8.5}} \text{Vinorelbine Base} \xrightarrow{\text{L-Tartaric Acid}} \text{Vinorelbine Ditartrate} + \text{8'-epi Byproduct}

Industrial Manufacturing Processes

Wet Granulation and Dry Mixing

Patent data reveals that Vinorelbine Ditartrate formulations are prepared using wet granulation or dry mixing, with 8'-epi forming as a degradation product during these steps:

Method Conditions Impurity Profile
Wet GranulationPregelatinized maize starch, 35% drug load0.3% 8'-epi after 12 months
Dry MixingDicalcium phosphate, colloidal silica0.5% 8'-epi after 12 months
  • Critical Step : The addition of sodium croscarmellose and colloidal silica during granulation minimizes moisture uptake, reducing epimerization.

Purification and Isolation Techniques

Chromatographic Separation

8'-epi Vinorelbine Ditartrate is isolated using reverse-phase HPLC with a C18 column and a mobile phase of acetonitrile:ammonium acetate (pH 4.5). Key parameters include:

  • Column Temperature : 25°C

  • Detection : UV at 220 nm

  • Retention Time : 8'-epi elutes 2.3 minutes after Vinorelbine Ditartrate.

Stability and Degradation Kinetics

Accelerated Stability Studies

Data from sealed gelatin capsules stored at 5°C demonstrate the impact of excipients on 8'-epi formation:

Excipient 8'-epi Content (12 Months)
Pregelatinized Starch0.3%
D-Mannitol0.7%
Microcrystalline Cellulose0.9%
  • Mechanism : Hydrolytic degradation and epimerization are pH-dependent, with tartrate buffers stabilizing the desired configuration below pH 6.0.

Analytical Characterization

Spectroscopic Data

  • Mass Spectrometry : m/z 778.9 [M+H]⁺, consistent with molecular formula C₄₅H₅₄N₄O₈.

  • NMR : Distinctive shifts at δ 3.8 ppm (C8'-H) confirm epimeric configuration .

Q & A

Q. What is the mechanism of action of 8'-epi Vinorelbine Ditartrate in cancer cells?

Vinorelbine ditartrate, a structural analog, inhibits microtubule polymerization by binding to tubulin, leading to mitotic arrest at the G2/M phase and apoptosis . This mechanism disrupts spindle formation, preventing chromosome segregation. Researchers should validate 8'-epi derivatives using tubulin polymerization assays and cell cycle analysis (e.g., flow cytometry) to confirm similar antimitotic activity.

Q. How do physicochemical properties influence formulation design for this compound?

Key properties include solubility (107.9 mg/mL in water), melting point (181–183°C), and partition coefficient (logP = 0.36) . These parameters guide solvent selection (e.g., acetone for PLGA nanoparticles) and stability testing. Preformulation studies should assess organoleptic traits, hygroscopicity, and compatibility with excipients .

Q. What are common in vitro models to assess cytotoxicity?

Standard models include MTT assays on NSCLC (e.g., NCI-H460, A549) and cervical cancer (HeLa) cell lines, with IC50 values reported as low as 1.25 nM . Researchers should optimize exposure times (e.g., 24–72 hours) and validate results via clonogenic assays to assess long-term proliferation inhibition.

Advanced Research Questions

Q. How can nanoparticle formulations improve the bioavailability of this compound?

PLGA-chitosan nanoparticles enhance drug delivery by sustaining release (>140 hours in vitro) and improving entrapment efficiency (up to 78.9%) . Methodological steps:

  • Use a Box-Behnken Design (BBD) to optimize variables (e.g., chitosan concentration, sonication time).
  • Characterize nanoparticles via dynamic light scattering (size: ~161 nm, PDI: 0.229) and SEM for morphology .
  • Conduct in vitro release studies in phosphate buffer (pH 7.4) to simulate physiological conditions.

Q. How should researchers interpret contradictory clinical trial outcomes for vinorelbine analogs?

In phase III trials, vinflunine ditartrate (a fluorinated derivative) showed no significant overall survival (OS) benefit but improved progression-free survival (PFS: 3 vs. 1.5 months) in urothelial cancer . To resolve contradictions:

  • Analyze subgroup populations (e.g., performance status, prior therapies).
  • Evaluate secondary endpoints (e.g., response rate, toxicity profile).
  • Use multivariate Cox regression to adjust for confounding variables.

Q. What analytical methods ensure quality control during synthesis and formulation?

  • HPLC : Quantify purity using a C18 column, mobile phase (e.g., acetonitrile:phosphate buffer), and UV detection at 220–270 nm .
  • DSC/TGA : Verify thermal stability and salt composition (e.g., ditartrate vs. bitartrate) .
  • FTIR : Confirm chemical integrity and absence of degradation products .

Methodological Challenges & Solutions

Q. How to address venous irritation from intravenous formulations?

Venous toxicity is linked to drug pH and osmolality. Strategies:

  • Develop nanoparticle or liposomal carriers to reduce direct endothelial exposure .
  • Co-administer dexamethasone or heparin to mitigate inflammation .

Q. What dosing regimens optimize efficacy while minimizing toxicity?

Clinical protocols for analogs suggest:

  • Monotherapy : 25–30 mg/m² weekly (e.g., metastatic NSCLC) .
  • Combination therapy : Reduce dose to 20–25 mg/m² when paired with cisplatin or gemcitabine.
  • Monitor hematological toxicity (neutropenia grade ≥3 in 30% of patients) via weekly CBC counts .

Data Interpretation & Validation

Q. How to reconcile discrepancies between in vitro and in vivo efficacy data?

Example: Synergistic effects with DT-13 in NSCLC xenografts but limited standalone activity in vitro . Solutions:

  • Evaluate pharmacokinetic factors (e.g., plasma protein binding, tissue penetration).
  • Use orthotopic or patient-derived xenograft (PDX) models for better translational relevance.

Q. What statistical approaches are critical for preclinical data analysis?

  • Response surface methodology (RSM) : Optimize nanoparticle formulations using BBD .
  • Kaplan-Meier analysis : Compare survival curves in animal models.
  • ANOVA with post-hoc tests : Assess differences in IC50 values across cell lines.

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